Bienvenue dans la boutique en ligne BenchChem!

Gadopentetate Monomeglumine

MRI Contrast Efficacy Relaxometry Pharmacokinetics

Sourced as the official USP Reference Standard, this Gadopentetate Monomeglumine (mono-meglumine salt) provides a defined stoichiometry critical for validating meglumine content and chromatographic purity in pharmaceutical QC. Unlike the clinical dimeglumine formulation, its precise 1:1 counter-ion ratio eliminates quantification ambiguity. Researchers rely on this linear ionic GBCA as the industry-standard baseline (r1=4.3 L mmol⁻¹ s⁻¹) for benchmarking novel contrast agents and for dual-source Gd/C synthesis of theranostic nanoparticles. Its high osmolality (1960 mOsm/kg) uniquely enables preclinical blood-brain barrier disruption studies.

Molecular Formula C21H40GdN4O15
Molecular Weight 745.814
CAS No. 92923-57-4
Cat. No. B585902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadopentetate Monomeglumine
CAS92923-57-4
SynonymsN,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]gadolinate(2-) Dihydrogen, compd. with 1-Deoxy-1-(methylamino)-D-glucitol;  N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycine Gadolinium Complex
Molecular FormulaC21H40GdN4O15
Molecular Weight745.814
Structural Identifiers
SMILESCNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd]
InChIInChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/t;4-,5+,6+,7+;/m.0./s1
InChIKeyJNUAARWESXPZKG-BMWGJIJESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadopentetate Monomeglumine: Technical Profile and Procurement Context for the Prototypic Linear Ionic MRI Contrast Agent


Gadopentetate Monomeglumine (CAS 92923-57-4), also known as Gd-DTPA monomeglumine, is the mono-meglumine salt of gadopentetic acid [1]. As a gadolinium-based contrast agent (GBCA), it features a linear, ionic chelate structure in which the Gd³⁺ ion is complexed by diethylenetriaminepentaacetic acid (DTPA) and paired with one meglumine counter-ion [1]. Clinically, it is more widely recognized and utilized in its dimeglumine salt form (Magnevist®), yet the monomeglumine salt holds specific importance in research, manufacturing, and analytical standardization . It represents the first GBCA class introduced for clinical MRI and remains a fundamental reference standard for comparative relaxivity and stability studies in both academic and industrial R&D [2].

Why Substituting Gadopentetate Monomeglumine with Another GBCA Requires Rigorous Justification


Generic substitution among GBCAs is fraught with material scientific and safety implications. Despite sharing the Gd³⁺ active core, differences in chelate structure (linear vs. macrocyclic), ionicity, and thermodynamic/kinetic stability profiles result in non-interchangeable in vivo performance and risk profiles [1]. Even within the linear ionic subclass, variations in formulation (e.g., meglumine vs. dimeglumine salt, excess ligand content) critically impact osmolality, viscosity, and the thermodynamic equilibrium that governs gadolinium release [2]. The widely documented differential risk of Nephrogenic Systemic Fibrosis (NSF) between linear and macrocyclic agents underscores why procurement decisions cannot be based on broad class equivalence alone [1]. For researchers, the monomeglumine salt serves as a defined, compendial-grade reference material with a stoichiometry distinct from the clinical formulation, making it irreplaceable for analytical method validation and stability studies .

Quantitative Differentiation Guide for Gadopentetate Monomeglumine: Evidence-Based Selection Criteria


Relaxivity Profile: Quantified Performance Differential vs. Macrocyclic and High-Relaxivity Linear Agents

The r1 relaxivity of Gadopentetate Dimeglumine in human blood plasma at 1.5T is 4.3 L mmol⁻¹ s⁻¹, serving as the baseline for this class [1]. In contrast, the high-relaxivity linear agent Gadobenate Dimeglumine (Gd-BOPTA) demonstrates an r1 of 6.7 L mmol⁻¹ s⁻¹ under identical conditions, representing a 56% higher relaxivity [1]. The macrocyclic agent Gadoterate Meglumine (Gd-DOTA) exhibits a slightly lower r1 of 4.2 L mmol⁻¹ s⁻¹ [1]. This places Gadopentetate in a moderate efficacy tier, where its performance is predictable and well-characterized, unlike the non-linear concentration-dependent relaxivity seen with protein-binding agents like Gadobenate [2].

MRI Contrast Efficacy Relaxometry Pharmacokinetics

Thermodynamic and Kinetic Stability: Quantified Risk Profile for Gadolinium Release

The thermodynamic stability constant (log Ktherm) of Gadopentetate is 22.5, with a conditional stability constant (log Kcond) of 18.4 at pH 7.4 [1]. Its kinetic stability is low, with a dissociation half-life (T½) of 0.16 hours at pH 1 and 37°C [1]. This profile contrasts sharply with the linear nonionic agent Gadodiamide (log Ktherm 16.9, T½ 0.01 hours), over which Gadopentetate has a clear stability advantage (16× longer half-life) [1]. However, it is dramatically less stable than macrocyclic agents like Gadoterate (log Ktherm 25.6, T½ 26.4 hours) [1]. This data places Gadopentetate in a specific intermediate risk category for gadolinium release, which is critical for applications in patients with impaired renal function or for preclinical toxicology studies.

Safety Pharmacology Transmetallation Gadolinium Deposition

Formulation Osmolality: Impact on Local Tolerability and Administration Routes

Gadopentetate Dimeglumine (0.5 M) has an osmolality of 1960 mOsm/kg, which is significantly higher than most other GBCAs [1]. The nonionic linear agent Gadodiamide has an osmolality of 789 mOsm/kg, while the macrocyclic Gadobutrol (1.0 M) is 1603 mOsm/kg [1]. The high osmolality of Gadopentetate is a direct consequence of its ionic nature and the use of meglumine as a counter-ion. This property leads to a hypertonic solution that can cause greater injection site discomfort and local vascular irritation compared to nonionic or lower-osmolality alternatives [2]. However, this high osmolality also provides a distinct advantage for certain specialized research applications, such as osmotic disruption of the blood-brain barrier in preclinical models.

Pharmaceutical Formulation Drug Delivery Osmolality

Carbon Quantum Dot Synthesis: A Unique Research Application Leveraging Dual-Source Functionality

Gadopentetate Monomeglumine serves a unique dual role as both a carbon source and a gadolinium source in the one-step pyrolytic synthesis of gadolinium-functionalized carbon quantum dots (Gd(III)/CQDs) [1]. This single-precursor approach yields biocompatible nanoparticles with a longitudinal relaxation rate (r1) of 5.5–6.4 mM⁻¹ s⁻¹ [Gd(III)% 0.5 mM] and a photoluminescence quantum yield of 2.6–8.9% [1]. This is a direct, verifiable application for the monomeglumine salt that is not easily replicated by other GBCAs, which may lack the organic framework to serve as an effective carbon source or may contain different counter-ions that interfere with nanoparticle formation. This positions Gadopentetate Monomeglumine as a strategic procurement choice for research groups developing next-generation theranostic and multimodal imaging probes.

Nanomedicine Multimodal Imaging Carbon Quantum Dots

Optimized Application Scenarios for Gadopentetate Monomeglumine in Research and Industrial Settings


Analytical Reference Standard for Method Development and Validation

As an official USP Reference Standard (RS) , Gadopentetate Monomeglumine is the designated compendial material for the development, validation, and verification of analytical methods for gadopentetate-containing pharmaceutical preparations. Its defined stoichiometry (monomeglumine salt) is critical for accurate quantification of meglumine content in formulations, as specified in USP monographs . This scenario is essential for QC/QA laboratories in the pharmaceutical industry and contract research organizations performing stability testing and batch release assays.

Baseline Comparator for Novel MRI Contrast Agent Development

Given its extensive historical characterization and well-defined, moderate relaxivity profile (r1 = 4.3 L mmol⁻¹ s⁻¹ at 1.5T) [1], Gadopentetate serves as the industry-standard negative or baseline comparator in preclinical efficacy studies for new GBCAs. Researchers developing next-generation agents with higher relaxivity, targeted delivery, or improved safety can reliably benchmark their compound's performance against this established standard, ensuring regulatory acceptance and scientific credibility.

Precursor for Gadolinium-Doped Carbon Quantum Dot Synthesis

This is a highly specialized research application where Gadopentetate Monomeglumine is uniquely suited. As a dual-source precursor providing both carbon and gadolinium, it enables a one-step pyrolysis method to synthesize Gd(III)/CQDs for magnetic resonance/fluorescence multimodal imaging [2]. This process yields nanoparticles with enhanced relaxivity (r1 = 5.5–6.4 mM⁻¹ s⁻¹) and tunable fluorescence, making it a key procurement for nanotechnology and molecular imaging labs exploring theranostic platforms.

Pharmacological Studies on Osmotic Blood-Brain Barrier Disruption (BBBD)

The high osmolality of Gadopentetate formulations (1960 mOsm/kg) [1] makes it a relevant agent for preclinical studies investigating osmotic BBBD. In these models, a hypertonic solution is used to transiently open tight junctions, allowing enhanced drug or contrast agent delivery to the brain. Gadopentetate's osmolality, combined with its MRI visibility, allows researchers to simultaneously induce and monitor barrier disruption, a dual functionality that lower-osmolality agents like Gadodiamide (789 mOsm/kg) cannot provide [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gadopentetate Monomeglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.